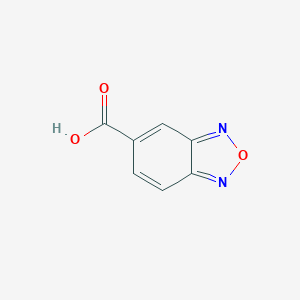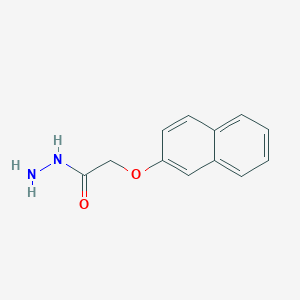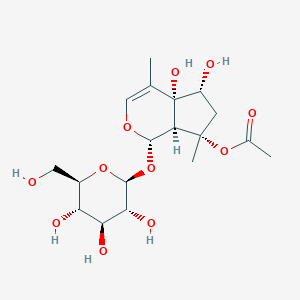
25-Deacetoxy-25-hydroxyrifamycin S
Overview
Description
25-Deacetoxy-25-hydroxyrifamycin S: is a derivative of rifamycin S, a well-known antibiotic compound. It is chemically known as (9E,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone . This compound is of interest due to its potential pharmacological properties and its role in the metabolism of rifamycins in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25-Deacetoxy-25-hydroxyrifamycin S involves the deacetylation of rifamycin S at the 25th position. This chemical modification is aimed at enhancing the intrinsic activity of the compound. The synthesis process typically involves the use of specific reagents and conditions to achieve the desired deacetylation and hydroxylation.
Industrial Production Methods: Industrial production of this compound is generally carried out through custom synthesis processes. These processes are designed to ensure high purity and compliance with regulatory guidelines . The compound is often produced in specialized facilities equipped to handle complex chemical reactions and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 25-Deacetoxy-25-hydroxyrifamycin S undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s stability.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activity. These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: In chemistry, 25-Deacetoxy-25-hydroxyrifamycin S is used as a reference standard for analytical method development and validation. It is also employed in quality control applications for the production of rifamycin-based drugs .
Biology: In biological research, this compound is studied for its interactions with bacterial DNA-dependent RNA polymerase. Its modifications are aimed at improving its antibacterial properties and understanding its role in the metabolism of rifamycins.
Medicine: In medicine, this compound is investigated for its potential use in treating bacterial infections, particularly those caused by Mycobacterium tuberculosis. Its enhanced activity against bacterial RNA polymerase makes it a promising candidate for developing new antibiotics.
Industry: In the pharmaceutical industry, this compound is used in the development and production of rifamycin-based drugs. Its high purity and compliance with regulatory standards make it an essential component in the manufacturing process .
Mechanism of Action
The mechanism of action of 25-Deacetoxy-25-hydroxyrifamycin S involves its interaction with bacterial DNA-dependent RNA polymerase. By binding to this enzyme, the compound inhibits the transcription process, thereby preventing bacterial replication and growth. The molecular targets and pathways involved in this mechanism are crucial for understanding its antibacterial properties and potential therapeutic applications.
Comparison with Similar Compounds
- Rifamycin S
- Rifamycin B
- Rifamycin O
- 25-O-Desacetyl Rifamycin
Comparison: Compared to other rifamycin derivatives, 25-Deacetoxy-25-hydroxyrifamycin S is unique due to its specific deacetylation and hydroxylation at the 25th position. This modification enhances its interaction with bacterial RNA polymerase, potentially increasing its antibacterial activity. Additionally, its unique structure allows for further chemical modifications, making it a valuable compound for developing new antibiotics.
Properties
IUPAC Name |
(9E,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43NO11/c1-15-10-9-11-16(2)34(44)36-21-14-22(37)24-25(31(21)42)30(41)20(6)32-26(24)33(43)35(7,47-32)46-13-12-23(45-8)17(3)28(39)19(5)29(40)18(4)27(15)38/h9-15,17-19,23,27-29,38-41H,1-8H3,(H,36,44)/b10-9+,13-12+,16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMLZCCJKKGSFH-DRPSXBIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17555-51-0 | |
| Record name | 25-Deacetoxy-25-hydroxyrifamycin S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017555510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


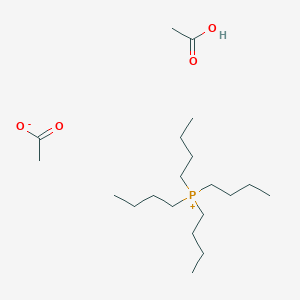

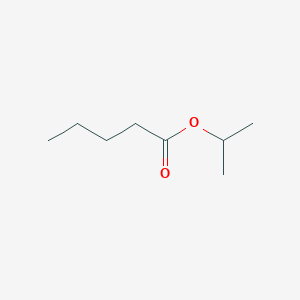
![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)
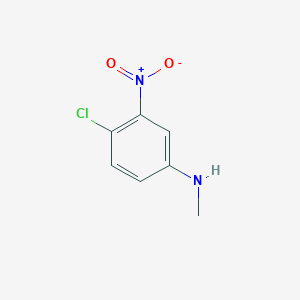
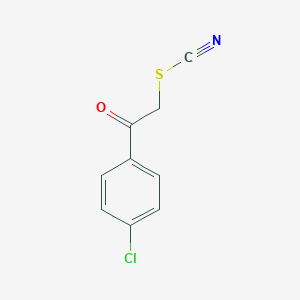




![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
